molecular formula C13H11F5N4S B4118650 N-ETHYL-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

N-ETHYL-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

Cat. No.: B4118650
M. Wt: 350.31 g/mol
InChI Key: RLZGHBUUOIGBBU-UHFFFAOYSA-N
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Description

N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic organosulfur compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science

Properties

IUPAC Name

1-ethyl-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5N4S/c1-2-19-13(23)20-7-3-4-22(21-7)5-6-8(14)10(16)12(18)11(17)9(6)15/h3-4H,2,5H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGHBUUOIGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=NN(C=C1)CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of N-ethylthiourea with 1-(pentafluorobenzyl)-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-ethyl-N’-[1-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl]thiourea
  • **N-ethyl-N’-[1-(difluoromethyl)benzyl]-1H-pyrazol-3-yl]thiourea
  • **N-ethyl-N’-[1-(fluoromethyl)benzyl]-1H-pyrazol-3-yl]thiourea

Uniqueness

N-ethyl-N’-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea stands out due to the presence of the pentafluorobenzyl group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with fewer fluorine atoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ETHYL-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA
Reactant of Route 2
N-ETHYL-N'-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA

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